molecular formula C21H28N4O2S B2391424 5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008929-30-3

5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2391424
CAS RN: 1008929-30-3
M. Wt: 400.54
InChI Key: KALRWPZHUQLMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H26N4O3S, and its molecular weight is 402.51. The structure likely includes a thiazolo[3,2-b][1,2,4]triazol ring, with the 2,6-dimethylmorpholino and 4-ethylphenyl groups attached.


Chemical Reactions Analysis

Without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clear from the available information.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information.

Safety and Hazards

This product is not intended for human or veterinary use. It’s for research use only.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(4-ethylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-5-15-7-9-16(10-8-15)18(24-11-13(3)27-14(4)12-24)19-20(26)25-21(28-19)22-17(6-2)23-25/h7-10,13-14,18,26H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALRWPZHUQLMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CC(OC(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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